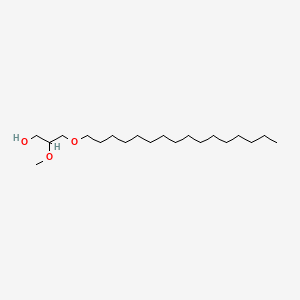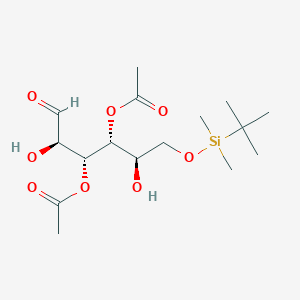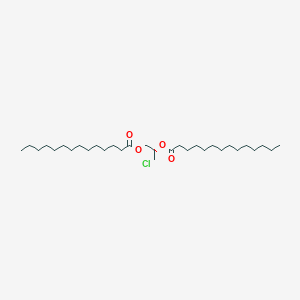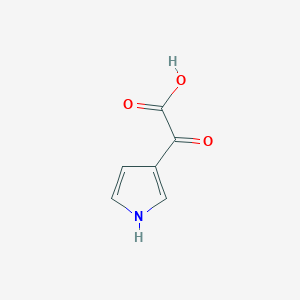
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, also known as 4-DNPC, is an antibiotic produced by Streptomyces venezuelae, a species of Gram-positive bacteria. 4-DNPC is an important member of the family of chloramphenicol derivatives, and has been used in various scientific and medical applications due to its broad-spectrum antibacterial activity and relatively low toxicity.
科学研究应用
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has been used in a variety of scientific and medical research applications. For example, it has been used to study the mechanism of action of antibiotics, as well as to investigate the biochemical and physiological effects of antibiotics on various organisms. In addition, (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has also been used to study the effects of antibiotics on the growth and development of bacteria and other microorganisms.
作用机制
The mechanism of action of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds between amino acids. As a result, the bacterial cells are unable to produce proteins and are unable to reproduce.
Biochemical and Physiological Effects
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has been found to have a variety of biochemical and physiological effects on bacteria and other microorganisms. For example, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi and protozoans. In addition, (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has been found to have an inhibitory effect on the enzymes involved in bacterial DNA replication and transcription.
实验室实验的优点和局限性
The use of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol in laboratory experiments has several advantages. For example, it is relatively inexpensive, easy to obtain, and has a relatively low toxicity. In addition, its broad-spectrum antibacterial activity makes it an ideal antibiotic for use in laboratory experiments. The main limitation of using (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol. For example, further research could be conducted to better understand the mechanism of action of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, as well as its biochemical and physiological effects on various organisms. In addition, further research could be conducted to investigate the potential therapeutic applications of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, such as its use as an antibiotic or an anti-inflammatory agent. Finally, research could also be conducted to investigate the potential use of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol in the development of new antibiotics.
合成方法
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol can be synthesized by a method known as the Streptomyces venezuelae fermentation process. This involves the cultivation of the S. venezuelae bacteria in a nutrient medium, followed by the extraction of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol from the bacterial cells. The extraction process involves the use of aqueous acetone, which is used to extract (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol from the bacterial cells. The extracted material is then purified and dried to produce the final product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol involves the conversion of chloramphenicol to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Chloramphenicol", "4-Nitrophenol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of 4-Nitrophenol with Nitrite Ion", "4-Nitrophenol is dissolved in water and sodium nitrite is added to the solution. Sulfuric acid is then added dropwise to the solution to initiate the nitration reaction. The resulting mixture is stirred for several hours at room temperature to allow the reaction to proceed. The product, 4-Nitro-2-nitrophenol, is then isolated by filtration and washed with water.", "Step 2: Reduction of 4-Nitro-2-nitrophenol to 4-Amino-2-nitrophenol", "4-Nitro-2-nitrophenol is dissolved in water and sodium hydroxide is added to the solution. Sodium borohydride is then added to the solution to reduce the nitro group to an amino group. The resulting mixture is stirred for several hours at room temperature to allow the reaction to proceed. The product, 4-Amino-2-nitrophenol, is then isolated by filtration and washed with water.", "Step 3: Coupling of 4-Amino-2-nitrophenol with Chloramphenicol", "Chloramphenicol is dissolved in a mixture of water and ethyl acetate. Sodium bicarbonate is added to the solution to adjust the pH to basic. 4-Amino-2-nitrophenol is then added to the solution and the resulting mixture is stirred for several hours at room temperature to allow the coupling reaction to proceed. The product, (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, is then isolated by filtration and washed with water and ethyl acetate." ] } | |
CAS 编号 |
878653-43-1 |
产品名称 |
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol |
分子式 |
C₁₁H₁₂Cl₂N₂O₅ |
分子量 |
323.13 |
同义词 |
2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)


![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)